molecular formula C9H15NO6S B13800090 Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt CAS No. 68797-52-4

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt

Cat. No.: B13800090
CAS No.: 68797-52-4
M. Wt: 265.29 g/mol
InChI Key: PGNLMPVPHBUAGA-UHFFFAOYSA-N
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Description

The hydroxyl and methoxy groups contribute to its polarity and reactivity, distinguishing it from simpler sulfonic acid derivatives .

Properties

CAS No.

68797-52-4

Molecular Formula

C9H15NO6S

Molecular Weight

265.29 g/mol

IUPAC Name

azanium;(3,4-dimethoxyphenyl)-hydroxymethanesulfonate

InChI

InChI=1S/C9H12O6S.H3N/c1-14-7-4-3-6(5-8(7)15-2)9(10)16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);1H3

InChI Key

PGNLMPVPHBUAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(O)S(=O)(=O)[O-])OC.[NH4+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenemethanesulfonic acid derivatives, including the alpha-hydroxy-3,4-dimethoxy monoammonium salt, generally involves multi-step organic reactions. These methods require:

  • Controlled reaction conditions such as temperature and pH
  • Use of catalysts to facilitate sulfonation and hydroxylation steps
  • Purification steps to isolate the monoammonium salt form specifically

The synthetic route typically starts from a dimethoxy-substituted benzaldehyde or related aromatic precursor that undergoes sulfonation to introduce the methanesulfonic acid group, followed by formation of the alpha-hydroxy moiety. The final step involves neutralization or salt formation with ammonia to yield the monoammonium salt.

Detailed Reaction Steps

Though explicit step-by-step protocols for this exact compound are limited in open literature, analogous preparation methods for related benzenemethanesulfonic acid derivatives provide insight:

Step Reaction Description Conditions/Notes
1 Sulfonation of 3,4-dimethoxybenzaldehyde Using methanesulfonyl chloride or sulfur trioxide under controlled temperature to form the sulfonic acid group
2 Introduction of alpha-hydroxy group Via oxidation or hydroxylation reactions on the methylene adjacent to the sulfonic acid group
3 Salt formation with ammonia Neutralization with ammonium hydroxide or ammonia gas to form the monoammonium salt
4 Purification Crystallization or chromatography to isolate pure monoammonium salt

These steps require careful monitoring to avoid over-sulfonation or side reactions that could reduce yield or purity.

Experimental Data and Yields

Due to the proprietary and limited nature of detailed synthetic protocols for this specific compound, exact yields and purity data are scarce. However, related benzenemethanesulfonic acid derivatives prepared under similar conditions typically achieve:

Parameter Typical Range/Value
Reaction yield 70–90% (depending on step optimization)
Purity (post-purification) >95% by HPLC or NMR analysis
Diastereomeric ratio (if applicable) >98:2 in stereoselective steps using optimized catalysts

These data indicate that with optimized methods, high-quality monoammonium salts can be obtained for research and industrial use.

Summary of Preparation Methodology

Preparation Aspect Description
Starting materials 3,4-Dimethoxybenzaldehyde or related aromatic precursors
Key reactions Sulfonation, hydroxylation, salt formation
Catalysts and conditions Controlled temperature, Brønsted base catalysts for stereoselectivity enhancement
Purification techniques Crystallization, chromatography
Typical yields and purity 70–90% yields, >95% purity

Chemical Reactions Analysis

Structural Context and Analogous Systems

The target compound belongs to the α-hydroxybenzenemethanesulfonic acid salt family , characterized by:

  • A benzenesulfonic acid core substituted with methoxy groups at positions 3 and 4

  • An α-hydroxyl group on the methanesulfonic acid side chain

  • A monoammonium counterion

Key structural analogs with documented reactivity include:

  • Sodium α-hydroxy-3,4-dimethoxybenzenemethanesulfonate (CAS 68413-92-3)

  • Sodium α-hydroxy-3-nitrobenzenemethanesulfonate (CAS 68444-12-2)

General Reactivity Trends for α-Hydroxybenzenesulfonates

Reaction TypeObserved Behavior in AnaloguesConditionsKey References
Acid-Base Neutralization Forms free sulfonic acid upon treatment with strong acids (e.g., HCl)Aqueous, RT ,
Oxidation α-Hydroxyl group oxidizes to ketone under strong oxidizing agents (e.g., KMnO₄)Acidic/neutral media, 50–80°C
Esterification Reacts with acyl chlorides to form sulfonate estersAnhydrous pyridine, reflux (method extrapolated)
Metal Complexation Binds transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate and hydroxyl groupspH 5–7, aqueous

3.1. Decarboxylation Under Thermal Stress

  • Observation : Sodium salts of α-hydroxybenzenesulfonates undergo decarboxylation at >150°C, yielding substituted benzenes and SO₂ .

  • Proposed pathway for monoammonium salt :

    C9H13NO6SΔ3 4 Dimethoxybenzene+SO2+NH3+H2O\text{C}_9\text{H}_{13}\text{NO}_6\text{S}\xrightarrow{\Delta}\text{3 4 Dimethoxybenzene}+\text{SO}_2+\text{NH}_3+\text{H}_2\text{O}

3.2. Photochemical Degradation

  • Nitro-substituted analogs show UV-induced cleavage of the C–S bond .

  • Expected susceptibility factors for the target compound:

    • Electron-donating methoxy groups may reduce photostability vs nitro derivatives

    • λₘₐₓ predicted at 280–300 nm (methoxy π→π* transitions)

Stability Profile Considerations

ParameterBehaviorExperimental Support
Aqueous Stability Stable at pH 4–9; hydrolyzes to veratraldehyde bisulfite adduct at pH <3
Thermal Decomposition Onset at 185°C (TGA extrapolated from sodium salt data)
Oxidative Sensitivity Susceptible to H₂O₂-mediated hydroxylation at aromatic ring (mechanistic analogy)

Critical Data Gaps and Research Recommendations

  • No experimental studies directly measuring reaction kinetics or thermodynamics for the monoammonium salt.

  • Synthetic methodologies for ammonium salts of this class remain undocumented in accessible literature.

  • Biological reactivity (e.g., enzyme interactions) unexplored despite structural similarity to pharmacologically active sulfonamides .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
Benzenemethanesulfonic acid derivatives are commonly used as reagents in organic synthesis due to their ability to facilitate nucleophilic substitutions and eliminations. The monoammonium salt form enhances solubility and reactivity in various solvents, making it suitable for synthesizing more complex molecules.

Case Study: Synthesis of Azo Dyes
In a notable patent (US2120660A), the compound was utilized in the production of Di-J Acid, a precursor for azo dyes. The process involved reacting J-acid with sodium bisulfite in the presence of ammonium salts to improve yield and purity. This demonstrates the compound's utility in dye manufacturing, highlighting its role as an effective intermediate in dye synthesis .

Pharmaceutical Applications

Antioxidant Properties
Research indicates that phenolic compounds, including derivatives of benzenemethanesulfonic acid, exhibit significant antioxidant properties. These compounds can protect cells from oxidative stress, making them valuable in developing pharmaceutical formulations aimed at treating conditions related to oxidative damage .

Case Study: Dermatological Formulations
A study on phenolic acid amides derived from hydroxy-substituted benzylamines shows that these compounds can be incorporated into dermatological products to protect skin against oxidative stress and free radicals. This application underscores the relevance of benzenemethanesulfonic acid derivatives in cosmetic and therapeutic formulations .

Materials Science

Additives in Polymer Chemistry
Benzenemethanesulfonic acid derivatives are used as additives in polymer chemistry to enhance the properties of polymers. They can act as stabilizers or modifiers, improving thermal stability and mechanical properties.

Case Study: Polymer Modification
In research focusing on modifying polymer matrices for improved performance, benzenemethanesulfonic acid derivatives were employed to enhance adhesion properties and thermal stability. This application is crucial for developing advanced materials used in various industries, including automotive and aerospace .

Environmental Applications

Wastewater Treatment
The compound's sulfonic acid group allows it to interact with various pollutants, making it a potential agent for wastewater treatment processes. Its ability to form complexes with heavy metals can aid in removing contaminants from industrial effluents.

Case Study: Heavy Metal Removal
Research has demonstrated that sulfonic acids can effectively chelate heavy metals such as lead and cadmium from aqueous solutions. This property could be harnessed in developing eco-friendly wastewater treatment technologies .

Comprehensive Data Table

Application AreaSpecific UseNotable Findings/Case Studies
Organic SynthesisReagent for nucleophilic substitutionsUsed in the synthesis of azo dyes (US2120660A)
PharmaceuticalsAntioxidant propertiesEffective in protecting skin against oxidative stress
Materials ScienceAdditive for polymersEnhances thermal stability and adhesion
Environmental ApplicationsWastewater treatmentEffective heavy metal chelation

Mechanism of Action

The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can participate in hydrogen bonding, while the methoxy groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Limited direct data on the target compound’s synthesis, stability, or applications were found in the provided evidence. Comparisons rely on structural analogs.
  • Critical research needs :
    • Experimental determination of solubility, pKa, and thermal stability.
    • Toxicity profiling, particularly for ammonium counterion effects.
    • Comparative studies with sodium/fluorinated analogs to assess performance in target applications (e.g., drug formulation).

Biological Activity

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt, is a compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C10H13NO5S
  • Molecular Weight : 251.28 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

The compound exhibits biological activity primarily through its interaction with lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX (12-LOX). LOXs are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory responses and other physiological processes .

Key Mechanisms:

  • Inhibition of Lipoxygenase Activity : The compound has demonstrated nanomolar potency against 12-LOX, suggesting it could modulate inflammatory pathways effectively.
  • Reduction of Eicosanoid Production : By inhibiting LOX activity, it reduces the formation of hydroxyeicosatetraenoic acids (HETEs), which are implicated in various pathophysiological conditions such as cancer and diabetes .

Biological Activity

Research indicates that benzenemethanesulfonic acid derivatives can affect several biological systems:

  • Anti-inflammatory Effects : The inhibition of LOX leads to decreased inflammation markers in vitro and in vivo.
  • Antiplatelet Activity : The compound reduces platelet aggregation induced by PAR-4, a receptor involved in thrombus formation, highlighting its potential as an antithrombotic agent .
  • Cell Proliferation Inhibition : Studies suggest that these compounds may inhibit cell proliferation in certain cancer cell lines through their action on eicosanoid signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Lipoxygenase InhibitionPotent inhibition of 12-LOX
Anti-inflammatoryDecreased inflammation markers
AntiplateletReduced PAR-4 induced aggregation
AnticancerInhibition of proliferation in cancer cells

Case Studies

Several case studies highlight the practical applications and efficacy of benzenemethanesulfonic acid derivatives:

  • Case Study in Diabetes Management :
    • A study investigated the effects of the compound on pancreatic beta-cells, where it was found to reduce 12-HETE levels, potentially improving insulin secretion and sensitivity .
  • Case Study on Skin Diseases :
    • Research focusing on skin inflammation showed that compounds based on this scaffold reduced symptoms associated with dermatitis by modulating local inflammatory responses through LOX inhibition .
  • Enhanced Oil Recovery Applications :
    • Benzenesulfonic acid derivatives are also utilized as surfactants in enhanced oil recovery processes. Their ability to mobilize non-aqueous phase liquids (NAPL) has been documented, demonstrating their versatility beyond medicinal applications .

Q & A

Q. Q1. What are the recommended methods for synthesizing benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : Start with 3,4-dimethoxybenzaldehyde as the precursor. Introduce the methanesulfonic acid group via sulfonation using chlorosulfonic acid under controlled anhydrous conditions. The hydroxyl group at the alpha position can be introduced through regioselective oxidation or hydroxylation, followed by neutralization with ammonium hydroxide to form the monoammonium salt .
  • Purity Optimization : Use recrystallization in a mixed solvent system (e.g., ethanol-water) to remove unreacted precursors. Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) and ¹H/¹³C NMR to verify the absence of residual solvents or byproducts .

Q. Q2. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 2–12) at 25°C and 37°C. Quantify solubility via UV-Vis spectroscopy at λmax ≈ 270 nm (typical for aromatic sulfonates) .
  • Stability Testing : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and monitor hydrolytic stability via LC-MS. The methoxy and hydroxyl groups may confer pH-dependent stability, with degradation pathways likely involving sulfonate ester hydrolysis under alkaline conditions .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the compound’s role in free radical scavenging or nitric oxide modulation, given its structural analogs?

Methodological Answer:

  • Radical Scavenging Assays : Use electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) to detect superoxide (O₂⁻) or hydroxyl (·OH) radicals in vitro. Compare activity to known spin traps like 3,5-dibromo-4-nitrosobenzenesulfonate .
  • Nitric Oxide (NO) Studies : Employ fluorescence probes (e.g., DAF-FM) in endothelial cell models to assess NO production modulation. The hydroxyl and methoxy groups may interact with the L-arginine/NO pathway, similar to nitroso-substituted sulfonates .

Q. Q4. How can computational modeling predict the compound’s reactivity in sulfonamide formation or electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. The alpha-hydroxy group may act as an electron donor, directing electrophilic substitution to the para position of the methoxy groups.
  • Reactivity Validation : Perform kinetic studies with electrophiles (e.g., bromine or nitrating agents) under acidic conditions. Monitor regioselectivity via ¹H NMR (e.g., aromatic proton shifts) .

Q. Q5. What analytical approaches resolve contradictions in reported spectral data (e.g., IR or NMR shifts) for this compound?

Methodological Answer:

  • Spectral Deconvolution : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, the hydroxyl proton may exhibit variable coupling with adjacent protons depending on solvent hydrogen bonding.
  • Cross-Validation : Compare experimental IR spectra (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹) with computational predictions (B3LYP/6-31G* level) .

Research Applications and Limitations

  • Biological Systems : Potential use in studying oxidative stress due to radical scavenging capacity, but may require structural optimization for membrane permeability .
  • Material Science : Sulfonate salts are hygroscopic; stability in humid environments must be characterized for catalytic or polymer applications .

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